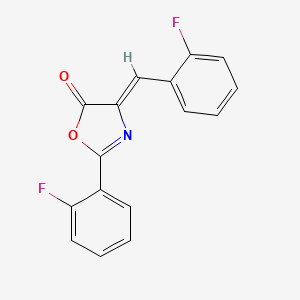

4-(2-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of 5(4H)-oxazolone, such as 4-(2-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one, typically involves reactions under Erlenmeyer conditions, using electrophilic reagents such as aromatic aldehydes and acetic anhydride. For instance, a related synthesis was reported where 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives were synthesized through the reaction of p-aminohippuric acid with various electrophilic reagents (Biointerface Research in Applied Chemistry, 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(2-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been elucidated using techniques like IR, 1H NMR, and mass spectroscopy. X-ray crystallographic studies are often used for structure confirmation, revealing details like intramolecular hydrogen bonding and molecular geometry (Journal of Chemical Crystallography, 2004).

Chemical Reactions and Properties

These oxazolone derivatives typically exhibit various chemical reactions due to their active functional groups. They can undergo reactions like condensation with primary amines and might show interactions like C–H⋯N hydrogen bonds in their crystal packing. This class of compounds is known for its versatility in chemical transformations (International Letters of Chemistry, Physics and Astronomy, 2016).

Physical Properties Analysis

The physical properties of such compounds can be explored through spectroscopic measurements. For example, solvatochromism and dipole moments can be studied using steady-state and time-resolved measurements. These properties are influenced by factors like solvent polarizability and specific interactions (Journal of Molecular Liquids, 2020).

Chemical Properties Analysis

The chemical properties of oxazolone derivatives are characterized by their reactivity and potential biological activities. For example, some derivatives have been evaluated for anticancer and antimicrobial activities, indicating the significance of their chemical properties in biological contexts (Biointerface Research in Applied Chemistry, 2020).

Propiedades

IUPAC Name |

(4Z)-2-(2-fluorophenyl)-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F2NO2/c17-12-7-3-1-5-10(12)9-14-16(20)21-15(19-14)11-6-2-4-8-13(11)18/h1-9H/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODDBDGHVLKALF-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-4-(2-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane](/img/structure/B5637216.png)

![2-[2-(1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5637222.png)

![8-methoxy-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B5637233.png)

![N-[(2-propyl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637250.png)

![4-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5637255.png)

![4'-[1-(dimethylamino)ethyl]-N,N-dimethylbiphenyl-2-carboxamide](/img/structure/B5637264.png)

![(1S*,5R*)-6-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5637266.png)

![N-[rel-(3R,4S)-1-(4,6-dimethyl-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-(methoxymethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B5637294.png)